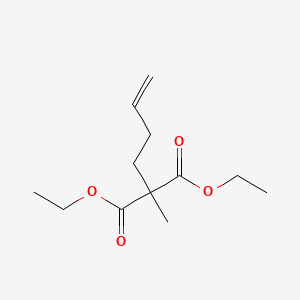

Diethyl but-3-en-1-yl(methyl)propanedioate

描述

属性

CAS 编号 |

5331-70-4 |

|---|---|

分子式 |

C12H20O4 |

分子量 |

228.28 g/mol |

IUPAC 名称 |

diethyl 2-but-3-enyl-2-methylpropanedioate |

InChI |

InChI=1S/C12H20O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5H,1,6-9H2,2-4H3 |

InChI 键 |

FXXKYZMPONDNNT-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C)(CCC=C)C(=O)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

Esterification: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can be synthesized through the esterification of 2-(3-buten-1-yl)-2-methylmalonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Alkylation: Another method involves the alkylation of diethyl malonate with 3-buten-1-yl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of diethyl 2-(3-buten-1-yl)-2-methylmalonate may involve large-scale esterification or alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reagent for such reductions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted malonates depending on the nucleophile used.

科学研究应用

Chemistry:

Synthesis of Complex Molecules: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a substrate in catalytic reactions, such as palladium-catalyzed cross-coupling reactions.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.

Biochemical Studies: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry:

Polymer Production: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is utilized in the production of specialty polymers with unique properties.

Material Science: It finds applications in material science for the development of advanced materials with specific functionalities.

作用机制

The mechanism of action of diethyl 2-(3-buten-1-yl)-2-methylmalonate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the butenyl and methyl groups, which can participate in addition, elimination, and substitution reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: In biochemical studies, the compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.

Receptor Binding: In drug development, it may interact with biological receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between Diethyl but-3-en-1-yl(methyl)propanedioate and its analogs:

Reactivity and Stability

- Diethyl Acetylenedicarboxylate (CAS 762-21-0) exhibits heightened reactivity due to its electron-deficient triple bond, enabling rapid [2+2] or [4+2] cycloadditions. This contrasts with the alkene group in this compound, which participates in slower but more stereoselective reactions (e.g., Michael additions) .

- In contrast, the target compound’s acetamido group (C₁₃H₂₁NO₅) may enhance hydrogen-bonding interactions, improving crystallinity in polymer matrices .

- Diethyl (3-methylbutyl)allylmalonate (CAS 59726-44-2) contains branched alkyl chains, increasing lipophilicity and making it suitable for non-polar solvents. Its allyl group offers moderate radical reactivity, unlike the terminal alkene in the target compound .

Research Findings and Challenges

- Steric Effects : The methyl group in this compound imposes steric hindrance, reducing nucleophilic attack rates compared to less-substituted analogs like Diethyl Acetylenedicarboxylate .

- Thermal Stability : Branched analogs (e.g., CAS 59726-44-2) exhibit higher thermal stability (decomposition >200°C) than linear-chain propanedioates .

- Toxicity : Diethyl Acetylenedicarboxylate requires stringent safety protocols (e.g., eye protection, locked storage) due to its irritant properties, whereas the target compound’s toxicity profile remains less documented .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl but-3-en-1-yl(methyl)propanedioate, and how can reaction conditions be optimized?

- The compound is synthesized via alkylation of diethyl malonate derivatives. For example, diethyl dibut-3-enylmalonate analogs are prepared by reacting diethyl malonate with halides (e.g., 5-bromo-1-phenylsulfanylpentane) under basic conditions, yielding ~61% after purification . Key parameters include:

- Solvents : Ethanol, methanol, or THF for solubility.

- Catalysts : Alkali metal bases (e.g., NaH) to deprotonate the malonate.

- Temperature : 0–60°C to balance reactivity and side-product formation.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- X-ray crystallography is the primary method. For related propanedioate esters, triclinic (P1) or monoclinic (P21/c) systems are common, with unit cell parameters such as a = 8.5–9.3 Å, b = 5.9–9.0 Å, and c = 19.6–37.1 Å . Refinement uses SHELX (e.g., SHELXL for small-molecule structures), which handles disorder modeling and hydrogen placement . Data collection requires high-resolution (θ > 25°) and low R factors (<0.07) for accuracy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Respiratory protection : P95 masks for dust/volatiles; fume hoods for reactions .

- Disposal : Follow local regulations for organic waste; avoid drain disposal due to environmental persistence .

Advanced Research Questions

Q. How does this compound participate in [4 + 2] cycloaddition reactions, and what catalytic systems enhance its reactivity?

- The α,β-unsaturated ester moiety enables Diels-Alder reactions. For example, diethyl malonate derivatives undergo cycloaddition with dienes under Lewis acid catalysis (e.g., Cu(II) complexes) . Reaction optimization includes:

- Catalysts : Copper(II) chloride or chiral organocatalysts for enantioselectivity.

- Solvents : Dichloromethane or toluene for non-polar transition states.

- Kinetics : Monitor via NMR to assess regioselectivity and stereochemical outcomes.

Q. What computational methods are used to model the electronic properties and reactivity of this compound?

- DFT calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular dynamics : Simulations (e.g., AMBER) to study conformational flexibility in solution .

- Docking studies : AutoDock Vina to explore binding interactions with biological targets (e.g., enzymes).

Q. How can structural analogs of this compound be leveraged in drug discovery, and what pharmacological profiling is required?

- Scaffold modification : Introduce substituents (e.g., amino, halogen) to enhance bioactivity. For example, pyrazole-containing analogs show antimicrobial or anticancer potential .

- Profiling steps :

- In vitro assays : Cytochrome P450 inhibition, plasma stability.

- ADMET predictions : SwissADME for bioavailability and toxicity screening.

- Mechanistic studies : Kinase inhibition assays or protein binding via SPR.

Methodological Notes

- Contradictions in data : Some propanedioate esters lack reported melting points or solubility data, requiring experimental validation .

- Advanced characterization : Use HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguity.

- Ethical compliance : For biological studies, follow institutional guidelines for human/animal subject protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。